1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene
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Overview
Description
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, three fluorine atoms, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and 2-bromo-1,1,1-trifluoropropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-hydroxybenzene: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
76954-04-6 |
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Molecular Formula |
C10H10BrF3O |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(2-bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H10BrF3O/c1-9(11,10(12,13)14)7-3-5-8(15-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
LKGMKELBRSFBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(F)(F)F)Br |
Origin of Product |
United States |
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